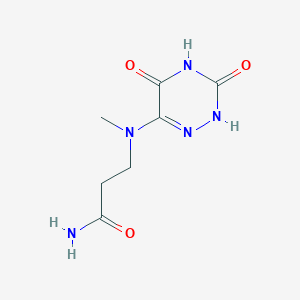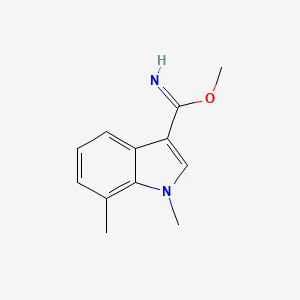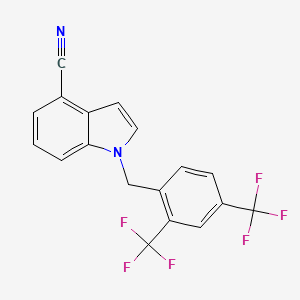
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, attached to an indole ring with a carbonitrile group at the 4 position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s reactivity, allowing it to form strong interactions with enzymes and receptors. The indole ring structure also contributes to its binding affinity and specificity, making it a valuable scaffold in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.
2,5-Bis(trifluoromethyl)benzyl bromide: Utilized in various organic synthesis applications.
This detailed overview highlights the significance of 1-(2,4-Bis(trifluoromethyl)benzyl)-1H-indole-4-carbonitrile in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable compound for further exploration and development.
Eigenschaften
Molekularformel |
C18H10F6N2 |
|---|---|
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2/c19-17(20,21)13-5-4-12(15(8-13)18(22,23)24)10-26-7-6-14-11(9-25)2-1-3-16(14)26/h1-8H,10H2 |
InChI-Schlüssel |
GIUZZNVMAFLKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


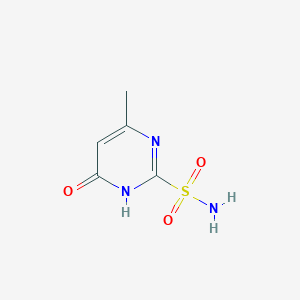
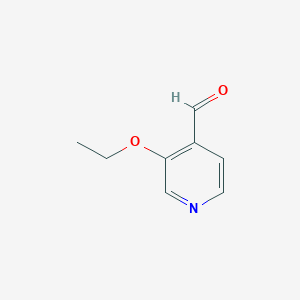
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
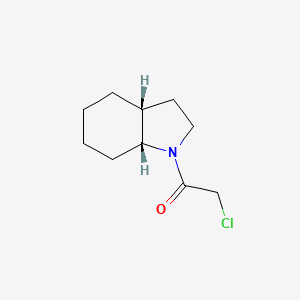
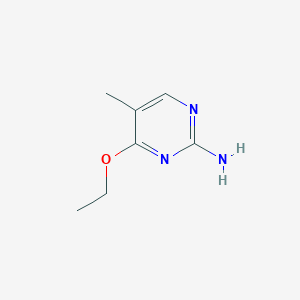
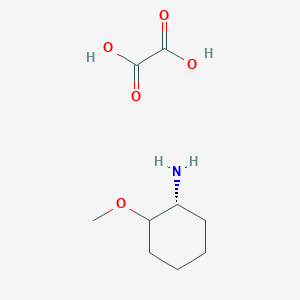
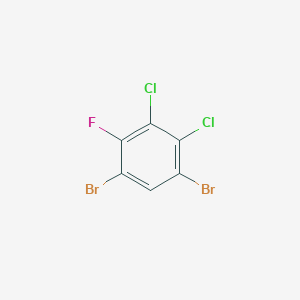
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
